molecular formula C30H64BrN B1232006 Dimethylditetradecylammonium bromide CAS No. 68105-02-2

Dimethylditetradecylammonium bromide

Cat. No.: B1232006
CAS No.: 68105-02-2
M. Wt: 518.7 g/mol
InChI Key: IRMGVPILCPGYNQ-UHFFFAOYSA-M
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Description

Dimethylditetradecylammonium bromide is a quaternary ammonium compound with the chemical formula C30H64BrN. It is a solid or powder at room temperature, typically appearing as a colorless or white crystal. This compound is known for its surfactant properties, which allow it to reduce the surface tension of liquids, making them easier to wet and penetrate .

Scientific Research Applications

Dimethylditetradecylammonium bromide has a wide range of applications in scientific research:

Safety and Hazards

Dimethylditetradecylammonium bromide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection .

Future Directions

The search results do not provide specific information on the future directions of Dimethylditetradecylammonium bromide .

Biochemical Analysis

Biochemical Properties

Dimethylditetradecylammonium bromide plays a significant role in biochemical reactions, primarily due to its surfactant nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to coat capillary columns in capillary electrophoresis for the separation and quantitation of protein-dye complexes . This compound forms a semi-permanent coating that enhances peak resolution and control over electroosmotic flow. Additionally, it is involved in the preparation of Fe-porphyrin-based pH-sensitive liposomes, which are applicable in drug delivery .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell membranes due to its amphiphilic nature. This interaction can alter cell signaling pathways, gene expression, and cellular metabolism. For example, it is used in the preparation of ionic polymer complex bulk materials, which are optically active and can affect cellular activities . Moreover, its use in biosensors for phenol detection indicates its role in cellular signaling and metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to proteins and enzymes, affecting their activity. For instance, it is used as a component of tyrosinase-based biosensors, where it interacts with the enzyme tyrosinase to detect phenol molecules . This interaction can lead to enzyme inhibition or activation, depending on the context. Additionally, its surfactant properties enable it to form micelles, which can encapsulate and transport other molecules, thereby influencing gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by various factors such as pH and temperature. Studies have shown that the stability of its coating on capillary columns can vary under different pH and buffer conditions . Long-term effects on cellular function have been observed in in vitro studies, where the compound’s interaction with cell membranes can lead to changes in cell signaling and metabolism over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can be used effectively in drug delivery systems without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects. For instance, its use in pH-sensitive liposomes for drug delivery requires careful dosage control to avoid potential toxicity . Threshold effects and toxic responses at high doses have been observed in studies involving similar quaternary ammonium compounds .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways. For example, its role in the preparation of Fe-porphyrin-based liposomes indicates its involvement in metabolic processes related to drug delivery . Additionally, its interaction with tyrosinase in biosensors suggests its participation in metabolic pathways involving phenol detection and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its amphiphilic nature allows it to integrate into cell membranes and be transported across cellular compartments. This property is utilized in drug delivery systems, where the compound helps in the targeted delivery and accumulation of therapeutic agents . Its localization and accumulation within specific tissues can be influenced by its interaction with cellular transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell. For instance, its use in biosensors involves its localization to the cell membrane, where it interacts with membrane-bound enzymes like tyrosinase . This localization is crucial for its activity and function in detecting phenol molecules and other substrates .

Preparation Methods

Dimethylditetradecylammonium bromide is typically synthesized by reacting tetradecylammonium bromide with a methylating agent such as methyl iodide. The reaction conditions require careful handling to avoid contact with skin, eyes, and respiratory tract. It is best to conduct the synthesis in a well-ventilated laboratory with appropriate personal protective equipment . Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.

Chemical Reactions Analysis

Dimethylditetradecylammonium bromide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Dimethylditetradecylammonium bromide can be compared with other quaternary ammonium compounds such as:

  • Didecyldimethylammonium bromide
  • Dihexadecyldimethylammonium bromide
  • Didodecyldimethylammonium bromide

These compounds share similar surfactant properties but differ in their alkyl chain lengths, which can influence their solubility, micelle formation, and antimicrobial efficacy. This compound is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic interactions, making it versatile for various applications .

Properties

IUPAC Name

dimethyl-di(tetradecyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H64N.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31(3,4)30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-30H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMGVPILCPGYNQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H64BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30987577
Record name N,N-Dimethyl-N-tetradecyltetradecan-1-aminium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68105-02-2
Record name Ditetradecyldimethylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68105-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylditetradecylammonium
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-N-tetradecyltetradecan-1-aminium bromide
Source EPA DSSTox
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Record name Dimethylditetradecylammonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: DTDAB is a quaternary ammonium compound with two 14-carbon alkyl chains attached to the nitrogen atom.

    A: DTDAB readily self-assembles into various structures, including micelles, vesicles, and lamellar phases in solution, driven by hydrophobic interactions between its long alkyl chains. [, ] These self-assembled structures have shown potential in several applications:

    • Oil Capture: When combined with poly(sodium 4-styrenesulfonate) (PSS) and subjected to pressure, DTDAB forms a supramolecular film with large lamellar mesophases. These mesophases efficiently capture oil due to their hydrophobicity, offering a potential solution for oil spill remediation. []
    • Capillary Electrophoresis: DTDAB forms semi-permanent coatings on fused-silica capillaries, improving separation efficiency by reducing protein adsorption to the capillary surface. The stability of this coating increases with the length of the surfactant's alkyl chains. []

    A: DTDAB acts as a cationic lipid component in liposomal formulations used for delivering genetic material like siRNA. [, ] It serves two primary functions:

    • Cellular Uptake: DTDAB facilitates the interaction of the lipoplexes with negatively charged cell membranes, promoting endocytosis and ultimately enhancing the delivery of the genetic material into the cells. []

    ANone: Several factors can influence the effectiveness of DTDAB-containing liposomes for gene delivery:

    • Lipid Composition: The specific combination of DTDAB with other lipids, such as phospholipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), significantly impacts the size, stability, and transfection efficiency of the resulting lipoplexes. []
    • Cell Type: The cell type targeted for transfection influences the efficacy of DTDAB-containing liposomes, as different cell types exhibit varying sensitivities to cationic lipids. []
    • Presence of Serum: Serum can interfere with the formation and stability of lipoplexes. Optimizing DTDAB formulations to maintain stability and transfection efficiency in the presence of serum is crucial for in vivo applications. []

    A: As a cationic surfactant, DTDAB exhibits inherent cytotoxicity due to its ability to disrupt cell membranes. [] This cytotoxicity is concentration-dependent, highlighting the need for careful optimization of DTDAB concentrations to balance transfection efficiency with minimal cell toxicity in gene delivery applications. Further research into its long-term effects is essential.

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